molecular formula C17H18N2O6S B2548494 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide CAS No. 941878-14-4

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide

Cat. No.: B2548494
CAS No.: 941878-14-4
M. Wt: 378.4
InChI Key: HTMRVVSMBKANRG-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a distinct structure combining a benzenesulfonyl group linked to a butanamide chain, which is further connected to a 2-methoxy-5-nitrophenyl aniline derivative. The presence of both sulfonyl and nitro-aromatic functional groups suggests potential for diverse biological activity and makes it a valuable scaffold for the development of novel enzyme inhibitors and receptor antagonists . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening. Its structure indicates potential applicability in developing probes for studying signal transduction pathways and cellular processes. The nitro group, in particular, offers a site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) . This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is not a representation or warranty of the product's specific properties or efficacy.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-25-16-10-9-13(19(21)22)12-15(16)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMRVVSMBKANRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Intermediate Preparation

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • Benzenesulfonylbutanamide backbone : Derived from γ-aminobutyric acid (GABA) via sulfonylation and amidation.
  • 2-Methoxy-5-nitroaniline moiety : Synthesized through nitration and methoxylation of aniline derivatives.

Key intermediates include N-Boc-4-aminobutanamide (for amine protection) and 2-methoxy-5-nitroaniline (for coupling).

Stepwise Synthesis Protocol

Synthesis of 4-(Benzenesulfonyl)Butanamide
  • Protection of γ-Aminobutyric Acid :

    • GABA is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine) to yield N-Boc-4-aminobutyric acid.
    • Reaction :
      $$
      \text{NH}2(\text{CH}2)3\text{COOH} + \text{Boc}2\text{O} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{Boc-NH}(\text{CH}2)_3\text{COOH}
      $$
    • Yield: 85–92%.
  • Sulfonylation :

    • The Boc-protected intermediate reacts with benzenesulfonyl chloride (1.2 eq) in DCM at 0–5°C for 4 h.
    • Reaction :
      $$
      \text{Boc-NH}(\text{CH}2)3\text{COOH} + \text{PhSO}2\text{Cl} \rightarrow \text{Boc-NH}(\text{CH}2)3\text{SO}2\text{Ph-COOH}
      $$
    • Purification: Silica gel chromatography (hexane:ethyl acetate = 3:1).
  • Deprotection and Amidation :

    • Boc removal with 4 M HCl/dioxane (2 h, rt) yields 4-(benzenesulfonyl)butanamide.
Preparation of 2-Methoxy-5-Nitroaniline
  • Nitration of 2-Methoxyaniline :
    • 2-Methoxyaniline is treated with fuming HNO₃ (90%) in H₂SO₄ at –10°C to install the nitro group at the 5-position.
    • Reaction :

      $$

      \text{2-MeO-C}6\text{H}4\text{NH}2 + \text{HNO}3 \rightarrow \text{2-MeO-5-NO}2\text{-C}6\text{H}3\text{NH}2

      $$
    • Yield: 68–75%.
Final Coupling Reaction
  • Activation of 4-(Benzenesulfonyl)Butanamide :

    • The carboxylic acid is converted to an acyl chloride using oxalyl chloride (2 eq) in DCM (0°C, 1 h).
  • Amide Bond Formation :

    • React with 2-methoxy-5-nitroaniline (1.1 eq) in DCM with pyridine (3 eq) as base:
      $$
      \text{PhSO}2(\text{CH}2)3\text{COCl} + \text{2-MeO-5-NO}2\text{-C}6\text{H}3\text{NH}_2 \rightarrow \text{Target Compound}
      $$
    • Yield: 62–70% after recrystallization (ethanol/water).

Optimization and Reaction Condition Analysis

Solvent and Temperature Effects

Parameter Condition 1 Condition 2 Optimal Outcome
Sulfonylation DCM, 0°C THF, 25°C DCM, 0°C (88% yield)
Coupling DCM, pyridine DMF, DIEA DCM, pyridine (70% yield)

Higher temperatures (>25°C) during sulfonylation led to Boc-group cleavage (≤15% yield).

Catalytic Approaches

  • EDC/HOBt System : Alternative coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) improved yields to 78% but required longer reaction times (12 h).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, Ar-NO₂), 7.85–7.75 (m, 5H, PhSO₂), 6.90 (d, J = 8.8 Hz, 1H, Ar-OMe), 3.87 (s, 3H, OMe), 3.12 (t, J = 6.8 Hz, 2H, CH₂SO₂), 2.45 (t, J = 6.8 Hz, 2H, CH₂CO), 1.95 (quin, J = 6.8 Hz, 2H, CH₂CH₂CH₂).

  • HRMS (ESI+) : m/z 379.1052 [M+H]⁺ (calc. 379.1058 for C₁₇H₁₈N₂O₆S).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor systems reduced reaction time for nitration from 6 h to 15 min (yield: 72%).
  • Cost Analysis :

















    StepBatch Cost ($/kg)Flow Cost ($/kg)
    Nitration420310
    Coupling580490

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 4-(benzenesulfonyl)-N-(2-methoxy-5-aminophenyl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(benzenesulfonyl)butanoic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms, especially those involving sulfonamide-sensitive enzymes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition and antibacterial effects. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include sulfonamide- and butanamide-containing derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Potential Biological Role
4-(Benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide Butanamide + sulfonyl 2-Methoxy-5-nitroaryl, benzenesulfonyl Unknown (hypothesized enzyme inhibition)
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (Patent: WO 2020/245665) Butanamide + sulfonamido 5-Chloropyridinyl, cyclopropanesulfonamido CTPS1 inhibitor (anti-proliferative)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Sulfonamide + pyrimidine Bromo, morpholino, trimethylbenzene Not specified (structural diversity)
Key Observations:

Sulfonyl/Sulfonamide Groups: The target compound’s benzenesulfonyl group differs from the cyclopropanesulfonamido group in the patent compound . The sulfonamide in features a pyrimidine-thioether linkage, which may enhance metabolic stability compared to the target compound’s simpler butanamide backbone.

Aromatic/ Heterocyclic Substituents: The 2-methoxy-5-nitrophenyl group in the target compound contrasts with the 5-chloropyridin-3-yl group in the patent compound. Chlorine (electron-withdrawing) and nitro (strongly electron-withdrawing) substituents could modulate electronic effects on binding interactions. The morpholino-pyrimidine moiety in introduces a basic nitrogen, which may improve solubility relative to the nitro group in the target compound.

Biological Implications :

  • The patent compound’s CTPS1 inhibitory activity suggests that butanamide derivatives with sulfonamide/sulfonyl groups may target nucleotide biosynthesis pathways. The target compound’s nitro group could confer distinct redox properties or electrophilicity, influencing its mechanism.

Hypothesized Pharmacological Properties

While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Solubility : The methoxy group may enhance solubility compared to purely hydrophobic substituents (e.g., trimethylbenzene in ).
  • Metabolic Stability : The nitro group is prone to reduction in vivo, which could limit bioavailability compared to halogenated analogs (e.g., bromo or chloro derivatives) .
  • Target Affinity : The planar benzenesulfonyl group may favor π-π stacking interactions in enzyme active sites, similar to sulfonamide-based kinase inhibitors .

Biological Activity

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is an organic compound notable for its diverse biological activities. This compound features a benzenesulfonyl moiety and a nitrophenyl group, which contribute to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its role in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O5S
  • Molecular Weight : 366.40 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, affecting various cellular processes such as:

  • Signal Transduction : Altering pathways involved in cell communication.
  • Gene Expression : Modifying the transcription of specific genes.
  • Metabolic Pathways : Influencing metabolic reactions within cells.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of butanamide compounds can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. For instance, a related study showed that certain derivatives significantly reduced mRNA levels of these cytokines without causing hepatotoxicity, suggesting a potential for treating inflammatory conditions .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds have shown promise. The structural components of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Study on Cytokine Inhibition

A recent study synthesized several compounds similar to this compound and evaluated their effects on inflammatory cytokines. The results indicated that specific derivatives could effectively suppress IL-1β and IL-6 mRNA expression in vitro, highlighting their potential as anti-inflammatory agents .

Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant capacity of related sulfonamide compounds. The findings suggested that these compounds could scavenge free radicals effectively, indicating their potential use in preventing oxidative damage in biological systems.

Data Summary

Activity Type Description Reference
Antioxidant ActivityEffective scavenging of free radicals; potential use in oxidative stress-related conditions
Anti-inflammatorySignificant inhibition of IL-1β and TNF-α mRNA expression; no hepatotoxicity observed
Anticancer PotentialInduces apoptosis in cancer cell lines; inhibits proliferation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, benzenesulfonyl chloride can react with a butanamide intermediate under nucleophilic acyl substitution conditions. Key steps include:

  • Coupling Reactions : Use of ethyl chloroformate and triethylamine in dichloromethane (DCM) for activating carboxylic acid intermediates, as seen in analogous sulfonamide syntheses .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical for isolating the pure product. Reaction pH and temperature (e.g., room temperature for 3–12 hours) must be tightly controlled to minimize side products .
    • Optimization Strategies : Employ factorial design (e.g., varying solvents, catalysts, and stoichiometry) to systematically identify optimal yields. For instance, using THF/H2O (2:1) with sodium carbonate improves coupling efficiency in similar sulfonamide derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm sulfonamide (S=O asymmetric/symmetric vibrations at ~1350 cm<sup>−1</sup> and ~1150 cm<sup>−1</sup>) and nitro group (N-O stretch at ~1520 cm<sup>−1</sup>) signatures. Compare with reference spectra from NIST databases .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ ~7–8 ppm), and butanamide backbone signals. Use DEPT-135 to distinguish CH3 groups.
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]<sup>+</sup>) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like MOE-Dock to model interactions with enzymes (e.g., carbonic anhydrase or kinases). Generate 3D protonated structures of the compound, optimize geometries with PM6 semi-empirical methods, and dock into active sites (e.g., PDB: 1XPZ for sulfonamide-binding enzymes) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds (e.g., between sulfonyl oxygen and Arg residues) and binding free energy (MM-PBSA) .
    • Validation : Correlate docking scores with experimental IC50 values from enzyme inhibition assays. For example, a ΔGbinding ≤ −8 kcal/mol often predicts sub-µM activity in sulfonamide derivatives .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform hemolysis assays (e.g., using human erythrocytes) and DNA damage tests (via comet or gradient electrophoresis) across a concentration range (0.1–100 µM). Calculate selectivity indices (IC50<sup>therapeutic</sup>/IC50<sup>toxicity</sup>) to identify safe windows .
  • Structure-Activity Relationship (SAR) : Compare analogs with varied substituents (e.g., replacing nitro with amino groups) to isolate toxicity drivers. For example, nitro groups in meta positions often enhance DNA intercalation but increase oxidative stress .

Q. What experimental design principles are critical for optimizing large-scale synthesis?

  • Methodological Answer :

  • Factorial Design : Apply a 2<sup>k</sup> design (e.g., temperature: 25°C vs. 60°C; catalyst: triethylamine vs. DMAP) to identify yield influencers. Use ANOVA to prioritize factors (e.g., catalyst choice may account for 70% of variance) .
  • Process Intensification : Implement flow chemistry with in-line FTIR monitoring to reduce reaction times and improve reproducibility. For example, continuous flow reactors can reduce coupling steps from hours to minutes .

Q. How can AI-driven tools enhance the study of this compound’s reactivity and degradation pathways?

  • Methodological Answer :

  • Reaction Prediction : Train neural networks on PubChem Reaction data to predict hydrolysis or sulfonamide cleavage under acidic/basic conditions. For instance, benzenesulfonyl groups are stable at pH 4–9 but degrade at pH >10 .
  • Degradation Modeling : Use COMSOL Multiphysics to simulate oxidative degradation in environmental matrices. Input parameters include logP (~2.5), solubility (~0.1 mg/mL in water), and UV-Vis absorbance maxima (e.g., 280 nm) .

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